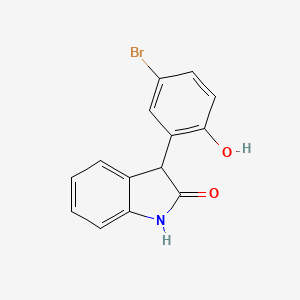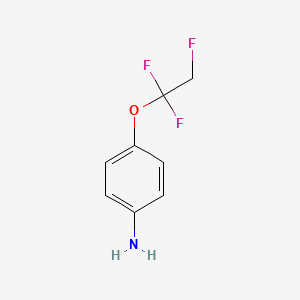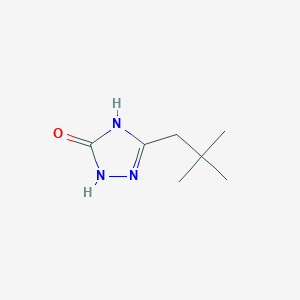![molecular formula C21H30O B8296785 3-[(6R)-6-hexyl-5,6,7,8-tetrahydronaphthalen-2-yl]cyclopentan-1-one](/img/structure/B8296785.png)
3-[(6R)-6-hexyl-5,6,7,8-tetrahydronaphthalen-2-yl]cyclopentan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(6R)-6-hexyl-5,6,7,8-tetrahydronaphthalen-2-yl]cyclopentan-1-one is an organic compound with a complex structure that includes a cyclopentanone ring and a tetrahydronaphthalene moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(6R)-6-hexyl-5,6,7,8-tetrahydronaphthalen-2-yl]cyclopentan-1-one can be achieved through a series of organic reactions. One common method involves the aldol condensation of furfural with cyclopentanone, followed by hydrogenation and hydrodeoxygenation . This method utilizes solid-base catalysts, such as potassium fluoride impregnated alumina, to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. The choice of catalysts and solvents, as well as reaction times and temperatures, are critical factors in industrial production.
Analyse Des Réactions Chimiques
Types of Reactions
3-[(6R)-6-hexyl-5,6,7,8-tetrahydronaphthalen-2-yl]cyclopentan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Applications De Recherche Scientifique
3-[(6R)-6-hexyl-5,6,7,8-tetrahydronaphthalen-2-yl]cyclopentan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of high-quality fuels and other industrial chemicals
Mécanisme D'action
The mechanism by which 3-[(6R)-6-hexyl-5,6,7,8-tetrahydronaphthalen-2-yl]cyclopentan-1-one exerts its effects involves interactions with molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, depending on its specific structure and functional groups. The exact pathways and targets can vary based on the application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,5-bis(2-furylmethylidene)cyclopentan-1-one: A similar compound used as a fuel precursor.
(6R)-5,6,7,8-tetrahydro-L-biopterin: A compound with antioxidant properties.
Uniqueness
3-[(6R)-6-hexyl-5,6,7,8-tetrahydronaphthalen-2-yl]cyclopentan-1-one is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a cyclopentanone ring and a tetrahydronaphthalene moiety sets it apart from other similar compounds.
Propriétés
Formule moléculaire |
C21H30O |
|---|---|
Poids moléculaire |
298.5 g/mol |
Nom IUPAC |
3-[(6R)-6-hexyl-5,6,7,8-tetrahydronaphthalen-2-yl]cyclopentan-1-one |
InChI |
InChI=1S/C21H30O/c1-2-3-4-5-6-16-7-8-18-14-19(10-9-17(18)13-16)20-11-12-21(22)15-20/h9-10,14,16,20H,2-8,11-13,15H2,1H3/t16-,20?/m1/s1 |
Clé InChI |
DZCTUQNUQANFRZ-QRIPLOBPSA-N |
SMILES isomérique |
CCCCCC[C@@H]1CCC2=C(C1)C=CC(=C2)C3CCC(=O)C3 |
SMILES canonique |
CCCCCCC1CCC2=C(C1)C=CC(=C2)C3CCC(=O)C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


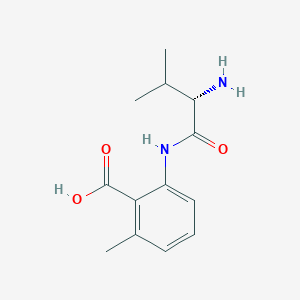
![4,7-Dibromo-8-fluoro-3,4-dihydro-2H-benzo[b]oxepin-5-one](/img/structure/B8296717.png)

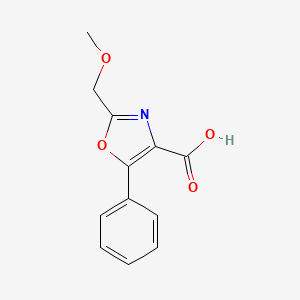
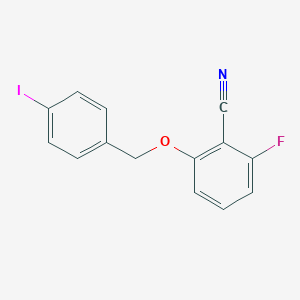
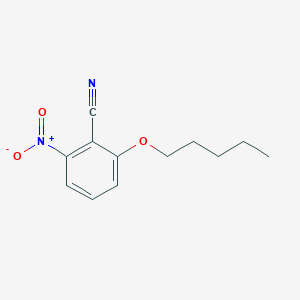
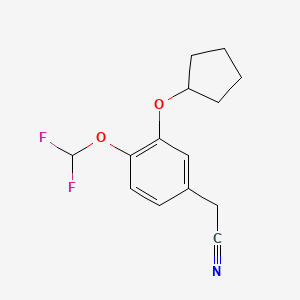
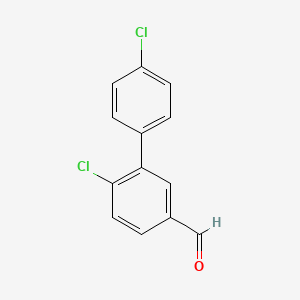
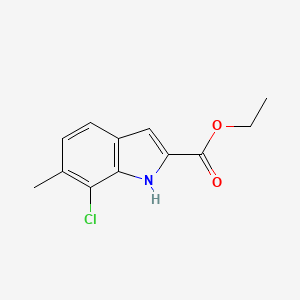
![2-(3-Chloro-propyl)-benzo[b]thiophene](/img/structure/B8296775.png)
